REACTION_CXSMILES
|
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[NH2:7][CH2:8][CH2:9][OH:10]>C=C1OC(=O)C1.NCCO.C(#N)C>[C:4]([NH:7][CH2:8][CH2:9][OH:10])(=[O:5])[CH2:3][C:2]([CH3:1])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
25 g
|
Type
|
catalyst
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
55 g
|
Type
|
catalyst
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
825 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
causing stirring difficulty
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled so that the temperature in the flask
|
Type
|
CUSTOM
|
Details
|
was lowered to −5 to 0° C
|
Type
|
ADDITION
|
Details
|
In such a case, about 2 hours after the commencement of dropwise addition
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was further added
|
Type
|
ADDITION
|
Details
|
dropwise addition
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
The resultant was heated to room temperature and aged for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)NCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |